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Compound of Interest

Compound Name: Isocymorcin

Cat. No.: B15290545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isocymorcin, systematically known as 2-isopropyl-5-methylbenzene-1,3-diol, is a phenolic

compound with the chemical formula C₁₀H₁₄O₂. While comprehensive experimental

spectroscopic data for Isocymorcin is not readily available in publicly accessible literature, this

guide synthesizes the known information regarding its identity and computationally predicted

biological activity. This document is intended to serve as a foundational resource for

researchers interested in the further study and potential applications of this molecule.

Chemical Identity
Property Value

Systematic Name 2-isopropyl-5-methylbenzene-1,3-diol

Synonym Isocymorcin

CAS Number 4389-63-3

Molecular Formula C₁₀H₁₄O₂

Molecular Weight 166.22 g/mol

Chemical Structure
(Structure can be visualized from the systematic

name)
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Spectroscopic Data
As of the latest literature review, detailed experimental Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for Isocymorcin has not been

published. Characterization of novel or newly synthesized batches of Isocymorcin would

require the generation of this data. The following sections outline the standard experimental

protocols that would be employed for such a characterization.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of

400 MHz or higher.

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Data acquisition would include standard proton and carbon spectra, and potentially 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the

chemical structure and assign all proton and carbon signals definitively.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be performed using an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a

time-of-flight (TOF) or Orbitrap mass analyzer.

The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and

introduced into the mass spectrometer.

Data would be acquired in both positive and negative ion modes to determine the accurate

mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and to calculate the elemental composition.
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Tandem mass spectrometry (MS/MS) experiments would be conducted to obtain

fragmentation patterns, which can provide further structural information.

Infrared (IR) Spectroscopy:

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr

pellet, or using an Attenuated Total Reflectance (ATR) accessory.

The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

Characteristic absorption bands would be identified to confirm the presence of functional

groups, such as the hydroxyl (-OH) and aromatic (C=C) moieties present in Isocymorcin.

Biological Activity and Signaling Pathway
While experimental data on the biological activity of Isocymorcin is limited, recent

computational studies have explored its potential as an antiviral agent. Specifically, molecular

docking simulations have investigated the interaction of Isocymorcin with the main protease

(Mpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication.

These in silico studies suggest that Isocymorcin can bind to the active site of the SARS-CoV-2

main protease. The binding is predicted to be energetically favorable, with a calculated binding

energy of -6.46 kcal/mol[1][2][3][4][5]. This interaction implies a potential inhibitory effect on the

protease, which would disrupt the viral life cycle. The proposed mechanism of action is the

physical blocking of the enzyme's active site, preventing it from processing viral polyproteins.

The logical relationship of this proposed mechanism is outlined in the diagram below.
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Proposed Antiviral Mechanism of Isocymorcin
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Click to download full resolution via product page

Caption: Proposed mechanism of Isocymorcin's antiviral activity.

Conclusion
Isocymorcin is a defined chemical entity for which detailed experimental spectroscopic and

biological data are currently lacking in the public domain. The computational prediction of its

interaction with the SARS-CoV-2 main protease suggests a potential avenue for future

research in antiviral drug development. The experimental protocols outlined in this guide

provide a clear roadmap for the necessary spectroscopic characterization of this compound.
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Further in vitro and in vivo studies are required to validate the computationally predicted

biological activity and to elucidate any other potential pharmacological effects of Isocymorcin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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